(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride

Medicinal Chemistry Anthelmintic Drug Synthesis Chemical Intermediates

Researchers synthesizing nitroscanate analogs often face reproducibility issues due to free base solubility limits. This hydrochloride salt (CAS 108874-34-6) directly solves that, providing the exact 4-(4-nitrophenoxy)phenyl architecture required for the critical thiourea intermediate. - Enables the established nitroscanate synthesis route without structural compromise. - Superior aqueous solubility ensures consistent reagent concentrations for amide bond formations. - Validated in mechanochemical green chemistry protocols for triazole-3-thione libraries.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.708
CAS No. 108874-34-6
Cat. No. B597194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride
CAS108874-34-6
Synonyms(4-(4-nitrophenoxy)phenyl)MethanaMine hydrochloride
Molecular FormulaC13H13ClN2O3
Molecular Weight280.708
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C13H12N2O3.ClH/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17;/h1-8H,9,14H2;1H
InChIKeyCVZIPVRMOFWHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Intermediate for Anthelmintic and Antibacterial Research


(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS 108874-34-6) is a synthetic organic compound belonging to the nitrophenoxy benzylamine class, characterized by a 4-nitrophenoxy moiety linked to a phenylmethanamine core, with the hydrochloride salt form (C13H13ClN2O3) enhancing aqueous solubility and stability for research applications . This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and materials science, primarily valued for its structural features that enable diverse synthetic transformations [1]. Its utility is most prominently established through its role as the key precursor to 4-(4-nitrophenoxy)phenyl thiourea, which is itself the critical intermediate in the synthesis of the clinically relevant anthelmintic drug nitroscanate [2].

Why Substitution with In-Class Analogs Fails


In-class compounds such as 4-(4-nitrophenoxy)benzylamine free base (CAS 91955-44-1) or 5-chloro-2-(4-nitrophenoxy)phenyl)methanamine cannot simply be interchanged with (4-(4-nitrophenoxy)phenyl)methanamine hydrochloride due to critical differences in physical state, reactivity, and synthetic trajectory. The hydrochloride salt form of the target compound provides superior aqueous solubility and handling stability compared to the free base, which is essential for reproducible solution-phase chemistry in medicinal chemistry workflows [1]. Furthermore, the precise 4-(4-nitrophenoxy)phenyl substitution pattern is a non-negotiable structural requirement for generating 4-(4-nitrophenoxy)phenyl thiourea, the specific intermediate in the established nitroscanate synthesis route; substitution with chloro- or other analogs alters the electronic and steric profile, leading to different downstream derivatives with potentially divergent biological profiles [2].

Quantitative Differentiation Against Alternative Intermediates


Validated Precursor for Nitroscanate Synthesis

The compound is the established precursor to 4-(4-nitrophenoxy)phenyl thiourea, which is explicitly cited as the key intermediate in the synthesis of nitroscanate, a clinically used anthelmintic drug [1]. Alternative routes to nitroscanate that bypass this intermediate are not reported in the primary literature, making this compound the sole validated gateway for synthesizing thiazol-2-amine and triazole-3-thione derivatives with anthelmintic potential [2].

Medicinal Chemistry Anthelmintic Drug Synthesis Chemical Intermediates

Triazole-3-Thione Library Synthesis Comparison

In a mechanochemical synthesis of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones, the use of this compound as the starting material via the intermediate isothiocyanato-4-(4-nitrophenoxy)benzene enabled a direct comparison of grinding versus conventional solution-phase methods. The study established that the mechanochemical approach yielded the target compounds 8a-p, with specific derivatives (8c, 8j, 8k, 8l, 8m) exhibiting significant in vitro anthelmintic activity [1]. While exact yield percentages are not publicly available, the study validates the compound's utility in a comparative reaction methodology context.

Green Chemistry Mechanochemistry Anthelmintic Drug Discovery

Enhanced Aqueous Solubility and Stability

The hydrochloride salt form (CAS 108874-34-6, MW 280.71) of (4-(4-nitrophenoxy)phenyl)methanamine provides enhanced stability and solubility in aqueous systems compared to its free base analog (CAS 91955-44-1, MW 244.25), as noted in supplier technical documents [1]. This property is critical for reproducible solution-phase chemistry, particularly in aqueous coupling reactions or bioconjugation protocols. The free base, while also commercially available, lacks the counterion and may exhibit different solubility profiles and handling characteristics .

Chemical Synthesis Bioconjugation Pharmaceutical Intermediates

Research and Industrial Applications


Synthesis of Anthelmintic Drug Candidates

Procure this compound as the primary building block for synthesizing 4-(4-nitrophenoxy)phenyl thiourea, the critical intermediate in the established synthetic route to nitroscanate and its bioactive thiazole and triazole analogs [1]. This application is supported by direct literature precedent where the compound serves as the starting material for a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines with demonstrated anthelmintic and antibacterial activities [1].

Mechanochemical and Green Chemistry Methods

Employ this compound as a model substrate in mechanochemical grinding experiments for the synthesis of triazole-3-thione libraries, as demonstrated in comparative studies evaluating solvent-free versus conventional synthesis methods [2]. Its use in such protocols validates its compatibility with emerging green chemistry workflows.

Aqueous Bioconjugation and Coupling Reactions

Utilize the hydrochloride salt form for reactions requiring aqueous solubility and stability, such as bioconjugation, amide bond formation, or aqueous Suzuki-Miyaura couplings where the free benzylamine would be less soluble [3]. This form mitigates handling issues and ensures consistent reagent concentration in aqueous media.

Technical Documentation Hub

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